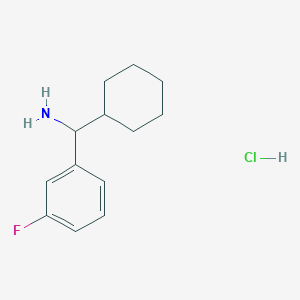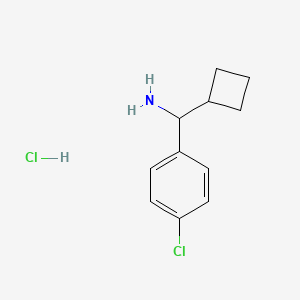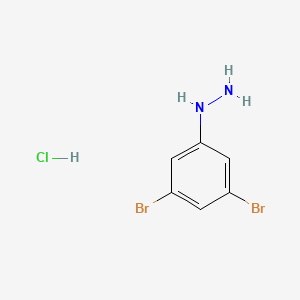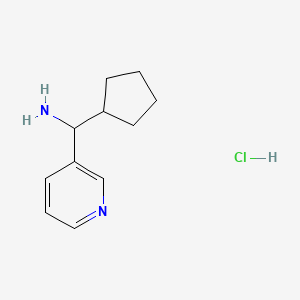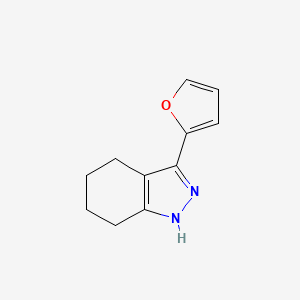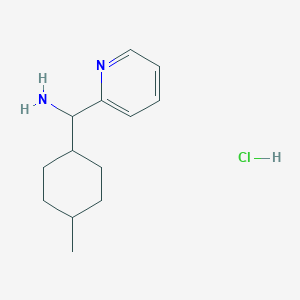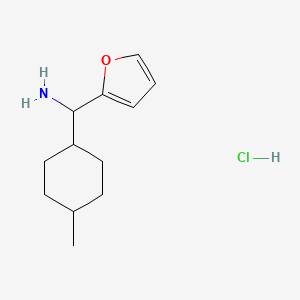![molecular formula C12H6BrF6N3 B1472071 N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1312535-13-9](/img/structure/B1472071.png)
N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine (NBTPA) is an organic compound that belongs to the class of pyrimidin-2-amines. It is a colorless, odorless, and crystalline solid that is soluble in water and most organic solvents. NBTPA is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Antimicrobial Applications
Researchers have synthesized and evaluated new antimicrobial additives based on pyrimidine derivatives, including compounds structurally related to N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine, for incorporation into surface coatings and printing ink pastes. These compounds have shown significant antimicrobial effects against various microbial strains, enhancing the physical and mechanical properties of polyurethane varnish formulations (El‐Wahab et al., 2015).
Gas Separation Applications
The synthesis and characterization of hyperbranched polyimides for gas separation applications have been explored, involving the polymerization of triamine monomers with commercially available dianhydride monomers. This research is indirectly related to the structural manipulation and applications of pyrimidine derivatives in creating materials with specific functionalities (Fang et al., 2000).
Antifungal and Cytotoxic Activities
Novel pyrazolopyrimidine derivatives, structurally akin to N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine, have been synthesized and evaluated for their antifungal and cytotoxic activities. These compounds have exhibited significant biological activities, underscoring the potential of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).
Inhibitory Activity Against Ser/Thr Kinases
The synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues has been reported, focusing on their inhibitory activity against Ser/Thr kinases. This research highlights the therapeutic potential of pyrimidine derivatives in targeting specific enzymes involved in disease processes (Deau et al., 2013).
properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF6N3/c13-7-3-6(11(14,15)16)4-8(5-7)21-10-20-2-1-9(22-10)12(17,18)19/h1-5H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGGKGAZJCIAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NC2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)

